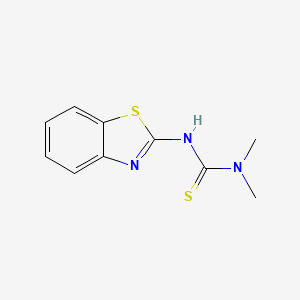

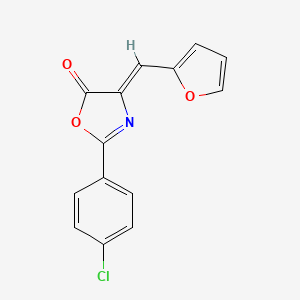

N'-1,3-benzothiazol-2-yl-N,N-dimethylthiourea

Vue d'ensemble

Description

Benzothiazole (BT) is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . BT derivatives are manufactured worldwide for a wide variety of applications . They have been investigated extensively and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can be synthesized via hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For example, some synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Applications De Recherche Scientifique

Optical Materials

Benzothiazole derivatives, including BT-DMTU, have been studied for their optical properties. Researchers have explored their potential as components in optical devices, sensors, and luminescent materials . These applications arise from the compound’s electronic structure and its ability to absorb and emit light.

Biological Activities

BT-DMTU exhibits diverse biological activities, making it an intriguing subject for research:

a. Antifungal Activity: Studies have highlighted BT-DMTU’s antifungal properties. It has shown efficacy against fungal pathogens, making it a potential candidate for antifungal drug development .

b. Antiprotozoal Activity: BT-DMTU has also demonstrated antiprotozoal effects. Researchers have investigated its activity against protozoan parasites, which could be relevant for combating diseases caused by these organisms .

c. Antimicrobial Activity: The compound exhibits antimicrobial properties, suggesting its potential as an antibacterial or antiviral agent. Further studies are needed to explore its mechanism of action and specificity .

d. Anticancer Potential: BT-DMTU has been evaluated for its anticancer properties. Researchers have investigated its effects on cancer cell lines, including its cytotoxicity and potential as a chemotherapeutic agent .

e. Anticonvulsant Properties: Studies have explored BT-DMTU’s anticonvulsant activity. Its effects on neuronal excitability and seizure control are of interest .

f. Antihypertensive Effects: BT-DMTU may have antihypertensive properties. Researchers have investigated its impact on blood pressure regulation and vascular function .

g. Antidiabetic Potential: The compound has been studied for its potential in managing diabetes. Its effects on glucose metabolism and insulin sensitivity are areas of interest .

h. Anti-Inflammatory Activity: BT-DMTU exhibits anti-inflammatory effects, which could be relevant for conditions involving inflammation .

Larvicidal and Adulticidal Activities

Researchers have investigated BT-DMTU’s effects on Aedes aegypti, a mosquito species responsible for transmitting diseases like dengue and Zika. The compound shows promise as a larvicide and adulticide .

Mécanisme D'action

Target of Action

N’-1,3-Benzothiazol-2-yl-N,N-dimethylthiourea is a benzothiazole derivative. Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities Benzothiazole derivatives have been discussed against the target dpre1 in the context of anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to changes that result in their biological activity .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

Admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating bactericidal activity .

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the reaction conditions may influence the properties of the resulting compounds .

Orientations Futures

Propriétés

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-13(2)10(14)12-9-11-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKIAKVYCNVNHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NC1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324766 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea | |

CAS RN |

6423-79-6 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)

![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)

![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)

![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)

![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)

![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)

![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)

![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)